

challenges in synthesizing JKE-1674 and potential solutions

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B15604900

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Technical Support Center: Synthesis of JKE-1674

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **JKE-1674**.

Frequently Asked Questions (FAQs)

Q1: What is **JKE-1674** and what is its role in GPX4 inhibition?

JKE-1674 is an orally active inhibitor of glutathione peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML210.^[1] Structurally, it is an α -nitroketoxime analog of ML210, where the nitroisoxazole ring has been replaced.^[1] **JKE-1674** is considered a "masked electrophile" or prodrug. It requires further cellular activation to form the ultimate reactive species that covalently binds to GPX4.

Q2: What is the primary challenge in the chemical synthesis of the active form of the inhibitor derived from **JKE-1674**?

The main difficulty lies in the dehydration of the α -nitroketoxime moiety of **JKE-1674** to form the highly reactive nitrile oxide electrophile, JKE-1777.^{[2][3][4]} Standard published procedures for the dehydration of α -nitroketoximes have proven to be ineffective for **JKE-1674**.^{[2][3]} This lack

of a straightforward chemical conversion method presents a significant hurdle in obtaining the final active compound in a laboratory setting.

Q3: How is **JKE-1674** activated in a cellular context?

While direct chemical dehydration of **JKE-1674** is challenging, it is proposed to be converted into the nitrile oxide JKE-1777 within cells.^{[5][6]} This intracellular conversion is a critical step for its GPX4-inhibitory activity. The exact cellular mechanisms responsible for this transformation are still under investigation.

Q4: Are there any known alternative routes to produce the active nitrile oxide JKE-1777 from **JKE-1674**?

Yes, due to the difficulties with direct dehydration, an alternative two-step reduction-oxidation sequence has been explored. This method proceeds through a bis-oxime intermediate to yield JKE-1777.^{[2][3]} However, this pathway is not thought to be the one that occurs naturally in cells.

Troubleshooting Guide

Problem 1: Low or No Yield of JKE-1674

Potential Cause	Suggested Solution
Incomplete reaction of starting materials.	Ensure accurate stoichiometry and purity of starting materials, such as 1-(bis(4-chlorophenyl)methyl)piperazine and a suitable acylating agent containing the nitro-oxime functionality. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Degradation of the product.	JKE-1674 may be sensitive to certain reaction conditions. Consider optimizing temperature, reaction time, and pH to minimize degradation.
Inefficient purification.	The polarity of JKE-1674 may require optimization of the purification method (e.g., column chromatography solvent system, recrystallization solvent).

Problem 2: Unsuccessful Dehydration of JKE-1674 to JKE-1777

Potential Cause	Suggested Solution
Use of standard dehydration reagents.	Common dehydrating agents reported for other α -nitroketoximes are known to be ineffective for JKE-1674. ^[2] ^[3] Avoid relying on these standard protocols.
Instability of the nitrile oxide product (JKE-1777).	JKE-1777 is an unstable intermediate. ^[3] If a synthesis is successful, the product must be used immediately or trapped in situ. Consider the alternative two-step reduction-oxidation pathway to generate JKE-1777 if direct dehydration is not feasible. ^[2] ^[3]

Experimental Protocols

While a specific, detailed, and validated protocol for the synthesis of **JKE-1674** is not readily available in the cited literature, a general approach can be inferred from the synthesis of similar compounds. The synthesis would likely involve the acylation of 1-(bis(4-chlorophenyl)methyl)piperazine with a reactive species containing the α -nitroketoxime functionality or a precursor that can be converted to it.

General Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives (for illustrative purposes):

A common method for forming the amide bond in similar piperazine-based structures involves the reaction of the piperazine with a suitable benzoyl chloride or a carboxylic acid activated with a coupling agent.^[7]

- Pathway 1 (using an acyl chloride): To a solution of the piperazine and a base (e.g., N,N-diisopropylethylamine) in a solvent like dimethylformamide (DMF) at 0 °C, the corresponding acyl chloride is added dropwise. The reaction is typically stirred overnight at room temperature.^[7]

- Pathway 2 (using a carboxylic acid and coupling agent): A mixture of the carboxylic acid and a coupling agent (e.g., HBTU) in DMF is stirred at room temperature. A solution of the piperazine and a base (e.g., triethylamine) is then added.^[7]

Purification: The final product is typically isolated by aqueous workup followed by extraction with an organic solvent. Further purification can be achieved by crystallization or column chromatography.^[7]

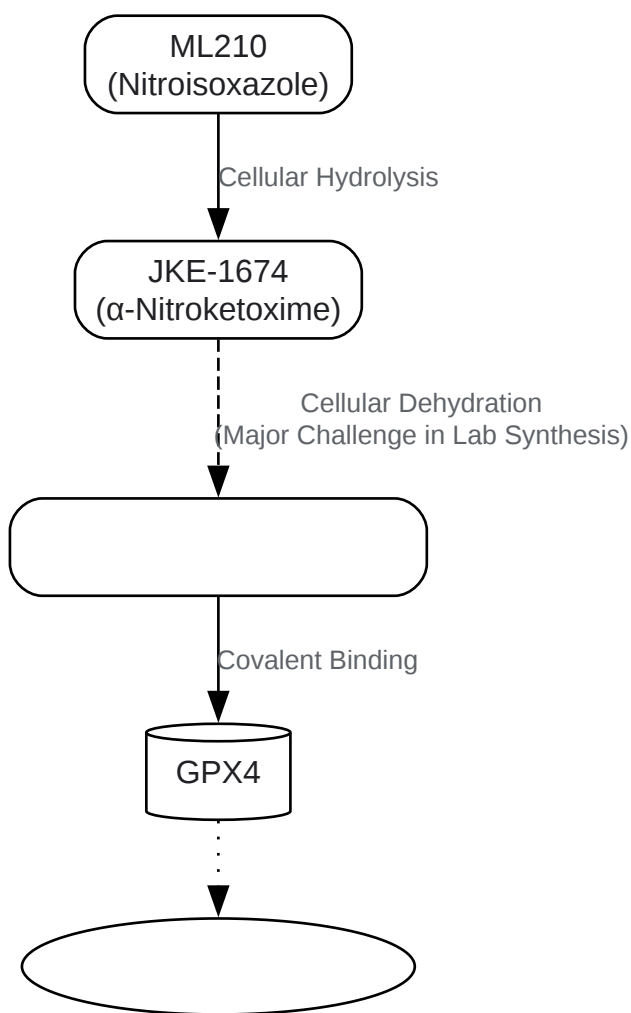
Data Presentation

Due to the lack of specific published synthetic data for **JKE-1674**, a quantitative comparison table cannot be provided at this time. Researchers should meticulously record their own experimental data for internal comparison and optimization.

Parameter	Experiment 1	Experiment 2 (Optimized)
Starting Material A (mol)		
Starting Material B (mol)		
Solvent & Volume		
Reaction Temperature (°C)		
Reaction Time (h)		
Yield (%)		
Purity (%)		

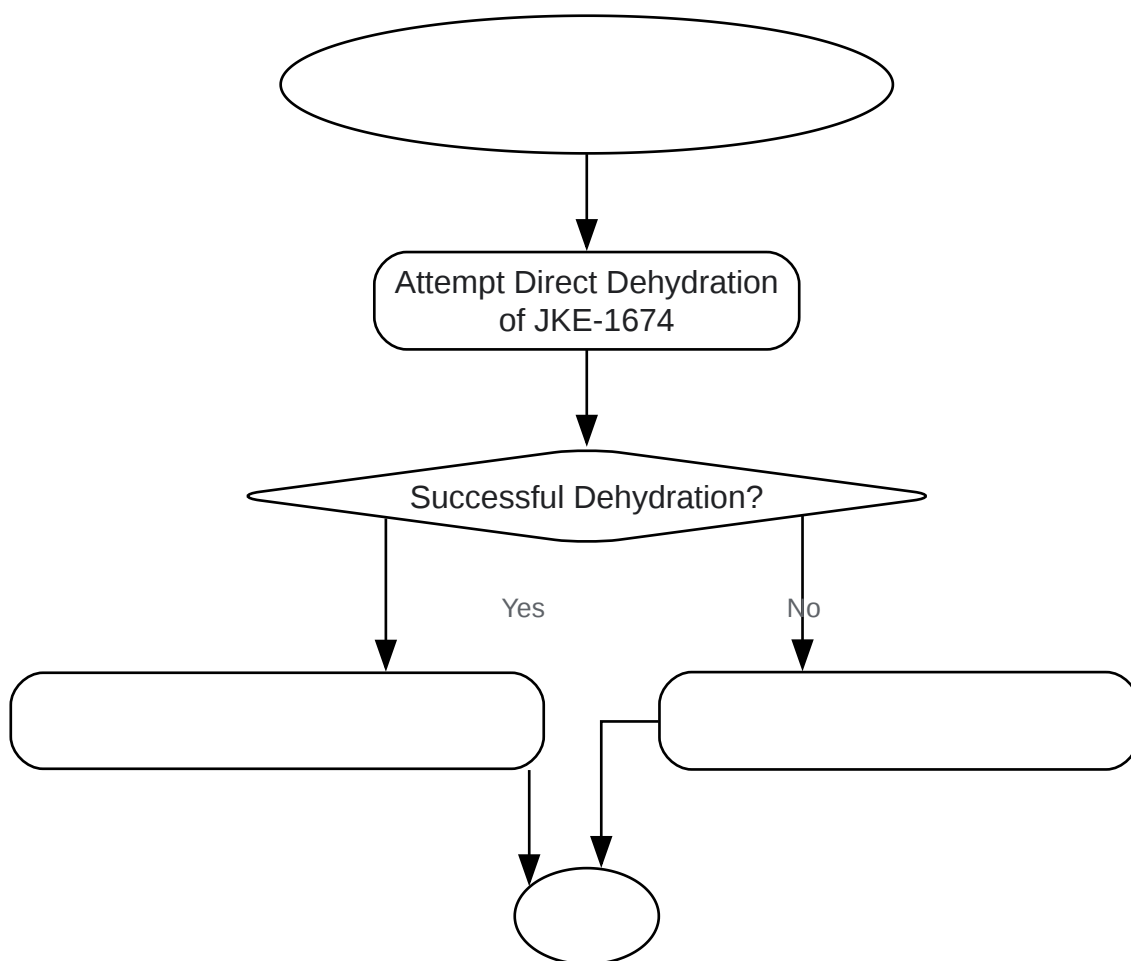
Visualizations

Caption: Proposed metabolic activation pathway of ML210 to the active electrophile JKE-1777, highlighting the intermediate role of **JKE-1674**.



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Caption: Logical workflow for troubleshooting the key challenge in JKE-1777 synthesis from **JKE-1674**.



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